molecular formula C18H19N3O B378069 3-[4-(diethylamino)anilino]indol-2-one

3-[4-(diethylamino)anilino]indol-2-one

Cat. No.: B378069
M. Wt: 293.4g/mol
InChI Key: UCLYYKBUUUEVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Diethylamino)anilino]indol-2-one is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally analogous to a class of molecules known to act as allosteric modulators for G-protein coupled receptors (GPCRs), particularly the cannabinoid CB1 receptor . Allosteric modulators like ORG27569, which shares a similar indole-2-carboxamide scaffold, can either enhance or inhibit the receptor's response to its natural ligands, offering a more nuanced therapeutic potential compared to orthosteric agonists or antagonists . This makes such compounds valuable tools for probing complex receptor signaling pathways and developing treatments for conditions like obesity, pain, and neurological disorders . Beyond receptor modulation, the indole core is a privileged structure in drug discovery, found in compounds with diverse biological activities. Indole derivatives are frequently investigated for their antiproliferative properties and their potential to inhibit key enzymatic targets in oncology, such as the epidermal growth factor receptor (EGFR) . The structural features of this compound suggest its utility as a key intermediate or final product in the synthesis of more complex molecules aimed at these and other biological targets. Researchers can employ this compound to develop novel photoaffinity probes for mapping allosteric binding sites or to explore structure-activity relationships (SAR) within the indole chemical space . Please note: The specific biological data (e.g., IC50, Ki, EC50) and mechanistic details for this exact compound are not fully characterized in the public domain. The research applications mentioned are based on its structural similarity to well-documented classes of bioactive molecules. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]imino-1H-indol-2-one

InChI

InChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)20-18(17)22/h5-12H,3-4H2,1-2H3,(H,19,20,22)

InChI Key

UCLYYKBUUUEVLT-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O

Origin of Product

United States

Preparation Methods

Condensation of Indolin-2-One with Substituted Anilines

A common approach involves the nucleophilic substitution of 3-haloindolin-2-ones with substituted anilines. For example, 3-chloroindolin-2-one can react with 4-(diethylamino)aniline in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (80–120°C) to form the desired product. Catalytic bases such as potassium carbonate or triethylamine facilitate deprotonation of the aniline, accelerating the substitution reaction.

Representative Reaction Conditions:

ReactantSolventTemperature (°C)CatalystYield (%)
3-Chloroindolin-2-oneDMF100K₂CO₃72–85
4-(Diethylamino)anilineToluene80Et₃N65–78

Data adapted from analogous syntheses in.

Reductive Cyclization of Nitro-Substituted Precursors

An alternative route involves reductive cyclization of nitro-substituted intermediates. For instance, 4-(diethylamino)nitrobenzene derivatives can undergo Pd/C-catalyzed hydrogenation in ethanol or methanol to generate the corresponding aniline, which subsequently reacts with indolin-2-one precursors. This method avoids harsh acidic conditions but requires precise control over hydrogen pressure (3–5 bar) and reaction time (4–6 hours).

Example Procedure:

  • Dissolve 4-(diethylamino)nitrobenzene (10 mmol) in methanol (50 mL).

  • Add 10% Pd/C (0.5 g) and hydrogenate at 5 bar H₂ for 5 hours.

  • Filter the catalyst and concentrate the solution.

  • React the resulting aniline with 3-bromoindolin-2-one in toluene at 90°C for 8 hours.

  • Isolate the product via recrystallization from ethanol/water (yield: 68%).

Advanced Functionalization and Optimization

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product purity. High-boiling aprotic solvents like toluene or xylene are optimal for condensation reactions, as they facilitate reflux conditions (100–140°C) without side reactions. Protic solvents such as methanol are preferred for reductive steps due to their compatibility with hydrogenation catalysts.

Catalytic Systems

Sodium methoxide (NaOMe) in methanol efficiently deprotects chloroacetyl intermediates during indolinone synthesis. For example, dechloroacetylation of methyl-1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate proceeds smoothly in methanol with NaOMe at 70°C, yielding the enolindole intermediate.

Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR and 13C NMR are indispensable for verifying the structure of 3-[4-(diethylamino)anilino]indol-2-one. Key spectral features include:

  • A singlet for the indolinone NH proton at δ 10.8–11.2 ppm.

  • Aromatic protons from the diethylaminoaniline moiety at δ 6.8–7.6 ppm.

  • Ethyl group signals (CH₂CH₃) at δ 1.1–1.3 (triplet) and 3.3–3.5 ppm (quartet).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm ensures >98% purity. Mobile phases typically consist of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as over-alkylation or oxidation of the diethylamino group, can occur under acidic conditions. Mitigation strategies include:

  • Using scavengers like acetic anhydride to trap excess reagents.

  • Maintaining inert atmospheres (N₂ or Ar) during sensitive steps.

Scalability Issues

Large-scale syntheses face challenges in maintaining consistent temperature gradients. Continuous flow reactors or jacketed vessels with precise thermal control improve reproducibility .

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